N-(2-ethylphenyl)acridin-9-amine
Description
N-(2-Ethylphenyl)acridin-9-amine is an acridine derivative featuring a 2-ethylphenyl substituent at the exocyclic nitrogen. Acridines are π-electron-deficient heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethyl group in the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, solubility, and biological efficacy.
Properties
Molecular Formula |
C21H18N2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChI Key |
DWLAHKOXIWDSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)acridin-9-amine typically involves the condensation of 2-ethylphenylamine with acridin-9-one. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The reaction conditions often include heating the mixture to a temperature of around 150-200°C to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives, depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a DNA intercalating agent.
Industry: Utilized in the development of dyes, pigments, and other materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)acridin-9-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s interaction with DNA is facilitated by π-stacking interactions between the acridine ring and the base pairs of the DNA helix.
Comparison with Similar Compounds
Comparison with Similar Acridin-9-amine Derivatives
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4)
- Structure : Methoxy groups at the 3- and 5-positions of the phenyl ring.
- Activity : Exhibits potent antiproliferative activity against HL60 leukemia cells (IC₅₀ = 0.8 µM) and moderate toxicity in vivo (LD₅₀ > 1000 mg/kg in mice) .

- Mechanism : Methoxy groups enhance electron density, improving DNA intercalation and topoisomerase II inhibition .
- Physicochemical Properties: Higher solubility than non-polar derivatives due to methoxy groups.
N-(3-Chlorophenyl)acridin-9-amine
- Structure : Chlorine substituent at the meta position.
- Activity : Demonstrates antimicrobial and anticancer activity, with logP = 5.54 indicating high lipophilicity .
N-(2-Nitrophenyl)acridin-9-amine
- Structure : Nitro group at the ortho position.
- Activity: Limited data, but nitro groups typically reduce bioavailability due to metabolic instability.
N-(4-Methoxyphenyl)acridin-9-amine
- Structure : Methoxy group at the para position.
- Activity : Fluorescence properties enable applications in tumor detection . Anticancer activity likely lower than G4 due to single methoxy substitution .
N-(3-Chloroquinoxalin-2-yl)acridin-9-amine Derivatives
- Structure: Quinoxaline moiety fused to acridine.
- Activity : Broad-spectrum antibacterial and anticancer activity due to dual heterocyclic systems enhancing DNA interaction .
Structural and Electronic Comparisons
*Estimated based on ethyl group’s contribution to lipophilicity.
- Steric Effects : The 2-ethyl group in this compound may cause steric hindrance, reducing binding affinity compared to planar methoxy derivatives like G4.
- Tautomerism: Electron-withdrawing substituents (e.g., Cl, NO₂) stabilize the imino tautomer, while electron-donating groups (e.g., OCH₃, C₂H₅) favor the amino form, affecting interaction with biological targets .
Pharmacological and Toxicological Profiles
- This compound : Predicted to have moderate cytotoxicity (IC₅₀ ~5–10 µM) based on ethyl’s weaker electron-donating effect compared to methoxy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

